O-Benzyl Apixaban PG Ester-I O-Benzyl Apixaban PG Ester-I
Brand Name: Vulcanchem
CAS No.:
VCID: VC18553197
InChI: InChI=1S/C35H36N4O6/c1-24(44-23-25-8-4-3-5-9-25)22-45-35(42)32-30-19-21-38(27-13-11-26(12-14-27)37-20-7-6-10-31(37)40)34(41)33(30)39(36-32)28-15-17-29(43-2)18-16-28/h3-5,8-9,11-18,24H,6-7,10,19-23H2,1-2H3
SMILES:
Molecular Formula: C35H36N4O6
Molecular Weight: 608.7 g/mol

O-Benzyl Apixaban PG Ester-I

CAS No.:

Cat. No.: VC18553197

Molecular Formula: C35H36N4O6

Molecular Weight: 608.7 g/mol

* For research use only. Not for human or veterinary use.

O-Benzyl Apixaban PG Ester-I -

Specification

Molecular Formula C35H36N4O6
Molecular Weight 608.7 g/mol
IUPAC Name 2-phenylmethoxypropyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate
Standard InChI InChI=1S/C35H36N4O6/c1-24(44-23-25-8-4-3-5-9-25)22-45-35(42)32-30-19-21-38(27-13-11-26(12-14-27)37-20-7-6-10-31(37)40)34(41)33(30)39(36-32)28-15-17-29(43-2)18-16-28/h3-5,8-9,11-18,24H,6-7,10,19-23H2,1-2H3
Standard InChI Key YBCLGWMXSQEDJS-UHFFFAOYSA-N
Canonical SMILES CC(COC(=O)C1=NN(C2=C1CCN(C2=O)C3=CC=C(C=C3)N4CCCCC4=O)C5=CC=C(C=C5)OC)OCC6=CC=CC=C6

Introduction

Chemical Identity and Structural Features

O-Benzyl Apixaban PG Ester-I is a benzyl-protected glycol ester derivative of Apixaban. Its IUPAC name, 2-phenylmethoxypropyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate, reflects its intricate architecture . Key structural elements include:

  • A pyrazolo[3,4-c]pyridine core, which is central to Apixaban’s factor Xa inhibitory activity.

  • A propylene glycol (PG) ester moiety at position 3, facilitating solubility and reactivity during synthesis.

  • A benzyl ether group (–OCH<sub>2</sub>C<sub>6</sub>H<sub>5</sub>) at the glycol chain, serving as a protective group to prevent undesired side reactions .

Table 1: Molecular Properties of O-Benzyl Apixaban PG Ester-I

PropertyValueSource
Molecular FormulaC<sub>35</sub>H<sub>36</sub>N<sub>4</sub>O<sub>6</sub>PubChem
Molecular Weight608.7 g/molPubChem
XLogP3-AA5PubChem
Topological Polar Surface Area103 ŲPubChem
Rotatable Bond Count11PubChem

Synthetic Role in Apixaban Production

O-Benzyl Apixaban PG Ester-I is a transient intermediate in the multistep synthesis of Apixaban, as outlined in patents and academic studies . Its utility stems from its enhanced reactivity in amidation reactions, which are critical for converting ester precursors into the final carboxamide moiety of Apixaban.

Reaction Mechanism and Efficiency

The compound’s glycol ester group accelerates amidation under milder conditions compared to traditional ethyl esters. For example:

  • In EP3009435A1, Apixaban glycol esters achieved 99% conversion to Apixaban in 3 hours at 80–90°C using aqueous ammonia, whereas ethyl esters required 6 hours under similar conditions .

  • The anchimeric assistance from the glycol’s hydroxyl group or electron-withdrawing oxygen atoms likely stabilizes the transition state, reducing activation energy .

Table 2: Comparative Amidation Efficiency of Apixaban Esters

Ester TypeTemperature (°C)Time (h)Conversion (%)
Ethyl Ester120476
PG Ester (O-Benzyl)80–90399

Synthetic Pathways

The synthesis of O-Benzyl Apixaban PG Ester-I involves:

  • Transesterification: Apixaban ethyl ester reacts with propylene glycol derivatives in the presence of catalysts like potassium iodide (KI) to install the glycol ester .

  • Benzyl Protection: The hydroxyl group on the glycol chain is protected with a benzyl group to prevent unwanted nucleophilic attacks during subsequent steps .

  • Cyclization: Intermediate compound IV undergoes base-mediated cyclization (e.g., using t-BuOK) to form the pyrazolo-pyridine core .

Physicochemical and Analytical Characterization

Spectroscopic Data

  • <sup>1</sup>H NMR (500 MHz, DMSO-d<sub>6</sub>): Key signals include δ 7.50 (d, J = 8.5 Hz, aromatic protons), 5.71 (s, pyrazole-H), and 3.71 (t, glycol chain protons) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 609.27 [M+H]<sup>+</sup>, consistent with the molecular formula .

Stability and Solubility

  • Solubility: Exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (0.11 mg/mL) .

  • Storage: Requires refrigeration (2–8°C) under inert atmosphere due to sensitivity to hydrolysis and oxidation .

Applications in Pharmaceutical Research

Polymorph Control

The choice of glycol solvent during amidation (e.g., ethylene glycol vs. propylene glycol) influences the crystalline form of Apixaban. For instance, propylene glycol yields Form I (hemisolvate), whereas ethylene glycol produces the market-approved Form N-1 .

Table 3: Impact of Solvent on Apixaban Polymorphism

SolventResulting FormCharacteristics
Ethylene GlycolForm N-1Thermostable, low hygroscopicity
Propylene GlycolForm IHemisolvate, requires purification

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